3,4-Dichloropicolinamide
Overview
Description
3,4-Dichloropicolinamide is a heterocyclic organic compound . It has a molecular weight of 191.014760 g/mol and a molecular formula of C6H4Cl2N2O . It’s also known by other names such as 3,4-dichloro-2-pyridinecarboxamide .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-dichloropyridine-2-carboxamide . Its structure includes a pyridine ring with two chlorine atoms and a carboxamide group . For a detailed molecular structure analysis, techniques like X-ray crystallography or electron diffraction could be used .
Physical And Chemical Properties Analysis
This compound has a boiling point of 275ºC and a flash point of 120ºC . It has 2 H-Bond acceptors and 1 H-Bond donor .
Scientific Research Applications
1. Herbicide Toxicity and Environmental Impact
3,4-Dichloropicolinamide derivatives, particularly 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. Studies have extensively analyzed their impact on the environment, including the toxicity and mutagenicity of these compounds. For instance, Zuanazzi et al. (2020) conducted a scientometric review, focusing on the global trends and gaps in studies about 2,4-D herbicide toxicity. They highlighted the rapid advancement in research on 2,4-D's toxicology and mutagenicity, revealing the need for further studies in areas like molecular biology, human exposure assessment, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Biodegradation and Environmental Remediation
Research has also focused on the biodegradation of 3,4-dichloroaniline, a compound related to this compound, highlighting its environmental implications. Wang et al. (2012) investigated the ability of the green alga Chlorella pyrenoidosa to degrade and remove 3,4-dichloroaniline in water. They found a significant reduction in the concentration of this pollutant, suggesting the potential of using microalgae for environmental remediation of water bodies contaminated with such pollutants (Wang, Poon, & Cai, 2012).
3. Oxidative Stress and Ecotoxicology
The impact of 3,4-dichloroaniline and its analogs on aquatic organisms has been a topic of interest in ecotoxicology. Li et al. (2003) explored the oxidative stress response in the liver of crucian carp (Carassius auratus) after exposure to 3,4-dichloroaniline. Their study provided insights into the compound's potential to cause oxidative stress and lipid peroxidation in aquatic species, thus highlighting ecological concerns (Li, Yin, Zhou, Hu, & Wang, 2003).
Future Directions
properties
IUPAC Name |
3,4-dichloropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCCTFCRIPTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631159 | |
Record name | 3,4-Dichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1025720-99-3 | |
Record name | 3,4-Dichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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